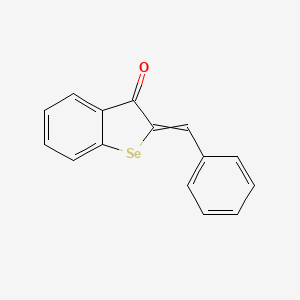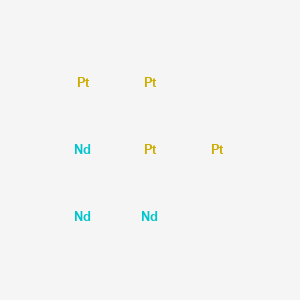
Neodymium--platinum (3/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium-platinum (3/4) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio. Neodymium is a rare earth element known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neodymium-platinum (3/4) can be achieved through various methods, including:
Electrodeposition: This method involves the reduction of neodymium and platinum ions from an electrolyte solution onto a conductive substrate.
Chemical Vapor Deposition (CVD): In this process, volatile compounds of neodymium and platinum are decomposed on a heated substrate, resulting in the formation of the neodymium-platinum compound.
Solid-State Reaction: This method involves the direct reaction of neodymium and platinum powders at high temperatures in an inert atmosphere.
Industrial Production Methods:
Molten Salt Electrolysis: This method is commonly used for the large-scale production of neodymium-platinum compounds.
Hydrogen Reduction: Neodymium and platinum oxides are reduced using hydrogen gas at elevated temperatures to produce the neodymium-platinum compound.
Types of Reactions:
Oxidation: Neodymium-platinum (3/4) can undergo oxidation reactions, forming oxides of neodymium and platinum.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the metallic elements.
Substitution: Neodymium-platinum (3/4) can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens can be used as oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are commonly used.
Reaction Conditions: Reactions typically occur at high temperatures and may require an inert atmosphere to prevent unwanted side reactions
Major Products:
Oxides: Neodymium oxide and platinum oxide.
Halides: Neodymium halides (e.g., neodymium chloride) and platinum halides (e.g., platinum chloride).
Wissenschaftliche Forschungsanwendungen
Neodymium-platinum (3/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Employed in the development of near-infrared phosphors for biomedical imaging and diagnostics.
Industry: Utilized in the production of high-performance magnets and electronic components.
Wirkmechanismus
The mechanism of action of neodymium-platinum (3/4) involves its ability to form stable complexes with various molecular targets. In biological systems, the compound can interact with DNA, forming adducts that inhibit DNA replication and transcription, leading to cell death. This property makes it a potential candidate for anticancer therapies . Additionally, its catalytic properties are attributed to the ability of platinum to facilitate electron transfer reactions, enhancing the efficiency of chemical processes .
Vergleich Mit ähnlichen Verbindungen
Neodymium Compounds: Neodymium chloride, neodymium oxide, and neodymium nitrate.
Platinum Compounds: Platinum chloride, platinum oxide, and platinum acetylacetonate.
Uniqueness: Neodymium-platinum (3/4) is unique due to the combination of the magnetic properties of neodymium and the catalytic properties of platinum. This combination results in a compound with enhanced performance in applications requiring both magnetic and catalytic functionalities. Additionally, the specific stoichiometric ratio of neodymium to platinum provides optimal stability and reactivity, distinguishing it from other neodymium or platinum compounds .
Eigenschaften
CAS-Nummer |
63706-02-5 |
|---|---|
Molekularformel |
Nd3Pt4 |
Molekulargewicht |
1213.1 g/mol |
IUPAC-Name |
neodymium;platinum |
InChI |
InChI=1S/3Nd.4Pt |
InChI-Schlüssel |
IXKNYWBXVUTYHG-UHFFFAOYSA-N |
Kanonische SMILES |
[Nd].[Nd].[Nd].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
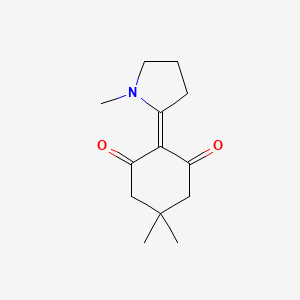
![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
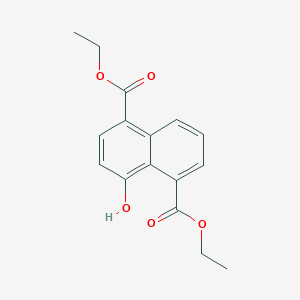
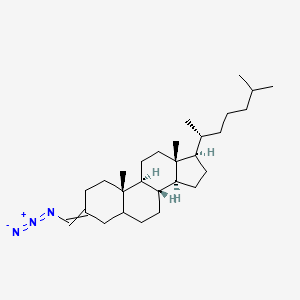
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

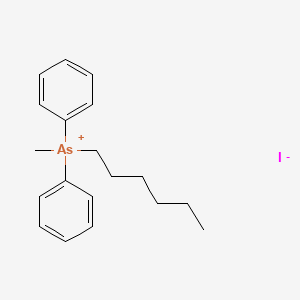
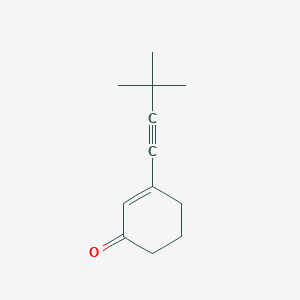
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)


